Sec-butanol-D9

Übersicht

Beschreibung

Sec-butanol-D9, also known as sec-butanol, is an organic compound with the formula C4H10O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is chiral and can exist as two enantiomers: ®-(-)-butan-2-ol and (S)-(+)-butan-2-ol . It is commonly encountered as a racemic mixture, which is a 1:1 mixture of the two enantiomers. This compound is a flammable, colorless liquid that is soluble in water and miscible with organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sec-butanol-D9 can be synthesized through several methods:

Hydration of Butenes: Industrially, this compound is produced by the hydration of 1-butene or 2-butene using sulfuric acid as a catalyst.

Grignard Reaction: In the laboratory, it can be prepared by reacting ethylmagnesium bromide with acetaldehyde in dried diethyl ether or tetrahydrofuran.

Reduction of Butanone: Another method involves the reduction of butanone (methyl ethyl ketone) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Analyse Chemischer Reaktionen

Types of Reactions

Sec-butanol-D9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: PCC, KMnO4, K2Cr2O7

Dehydration: Sulfuric acid (H2SO4)

Substitution: Hydrogen bromide (HBr)

Major Products

Oxidation: 2-Butanone (methyl ethyl ketone)

Dehydration: But-1-ene, cis-but-2-ene, trans-but-2-ene

Substitution: 2-Bromobutane

Wissenschaftliche Forschungsanwendungen

Sec-butanol-D9 has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and an intermediate in organic synthesis.

Biology: It is used in the extraction of biological samples and as a reagent in various biochemical assays.

Medicine: It is used in the synthesis of pharmaceuticals and as a solvent for drug formulations.

Industry: This compound is used in the manufacture of perfumes, artificial flavors, and cleaning agents.

Wirkmechanismus

The mechanism of action of Sec-butanol-D9 in chemical reactions involves several steps:

Protonation: The hydroxyl group is protonated by an acid catalyst, such as sulfuric acid.

Formation of Carbocation: The protonated alcohol loses a water molecule, forming a carbocation (carbonium ion).

Elimination: The carbocation loses a hydrogen ion, forming a double bond and resulting in the formation of alkenes.

Vergleich Mit ähnlichen Verbindungen

Sec-butanol-D9 can be compared with other similar compounds, such as:

1-Butanol: A primary alcohol with the hydroxyl group attached to the first carbon atom.

Isobutanol: A branched-chain alcohol with the hydroxyl group attached to a carbon atom that is connected to three other carbon atoms.

tert-Butanol: A tertiary alcohol with the hydroxyl group attached to a carbon atom that is connected to three other carbon atoms.

Uniqueness

This compound is unique due to its chiral nature, allowing it to exist as two enantiomers. This property makes it valuable in asymmetric synthesis and chiral resolution processes .

Biologische Aktivität

Sec-butanol-D9, also known as 1-butan-d9-ol, is a deuterated form of sec-butanol that has gained attention in various fields including pharmacology and environmental science. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

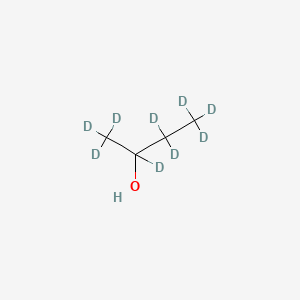

This compound is characterized by the following chemical structure:

- Molecular Formula : C₄D₉OH

- Molecular Weight : 77.12 g/mol

- CAS Number : 1941-08-6

The incorporation of deuterium (D) alters the physical and chemical properties of the compound compared to its non-deuterated counterpart, potentially affecting its biological interactions.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities. Below is a summary of its pharmacological properties based on recent studies:

Case Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted on the effects of various butanol extracts, including this compound, highlighted its antioxidant and anti-inflammatory properties. The extracts were tested on RAW 264.7 macrophages, revealing a significant reduction in pro-inflammatory cytokines when treated with this compound. This suggests its potential utility in inflammatory diseases.

Case Study 2: Antidiabetic Potential

In another research project, this compound was evaluated for its ability to inhibit α-glucosidase activity. The results indicated that it could effectively lower blood glucose levels by slowing carbohydrate absorption in the intestines. This property positions it as a candidate for further development in diabetes management therapies.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl group in this compound facilitates electron donation to free radicals, thereby neutralizing them and preventing oxidative damage.

- Enzyme Inhibition : Its structure allows it to interact with key enzymes like α-glucosidase, inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation : By influencing signaling pathways related to inflammation, this compound can modulate immune responses.

Environmental Impact Studies

This compound is also used as a tracer in atmospheric chemistry studies to understand OH radical exposure. Its stability and reactivity make it a valuable tool for assessing environmental processes involving organic compounds.

Eigenschaften

IUPAC Name |

1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANRVKWQNVYAZ-CBZKUFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745843 | |

| Record name | (~2~H_9_)Butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-22-9 | |

| Record name | (~2~H_9_)Butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202864-22-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.